N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound belonging to the pyrazolo-pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O3 with a molecular weight of 344.38 g/mol. The chemical structure features a pyrazolo[3,4-b]pyridine core fused with a furan ring and an amide functional group.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₄O₃ |
Molecular Weight | 344.38 g/mol |
CAS Number | 1171370-47-0 |
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) cells. The mechanism involves the inhibition of critical pathways in cancer cell proliferation and survival .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes which play a significant role in inflammation. Studies have demonstrated that these compounds can reduce inflammatory markers in vitro and in vivo models .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Study 1: Anticancer Efficacy
A study published in the Journal of Organic Chemistry evaluated the anticancer efficacy of several pyrazolo[3,4-b]pyridine derivatives including N-(1,5-dimethyl-6-oxo...) against colon cancer cell lines (CaCO-2). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms published in Pharmacology Reports, the compound was tested for its ability to inhibit COX enzymes. The results showed a dose-dependent inhibition of COX activity with an IC50 value comparable to standard anti-inflammatory drugs .
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-7-5-11-12(18-19(4)13(11)17-14(7)20)16-15(21)10-6-8(2)22-9(10)3/h6-7H,5H2,1-4H3,(H,17,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJFMCXRFONKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=C(OC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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